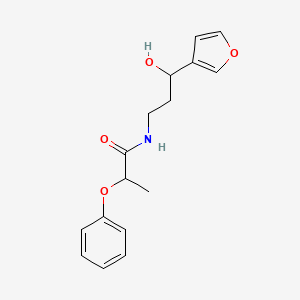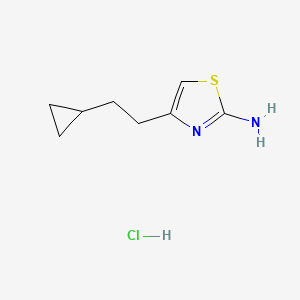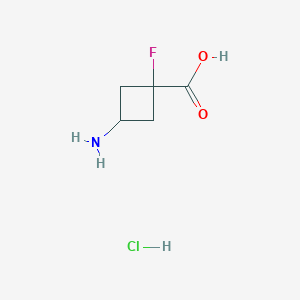![molecular formula C20H19Cl2F3N2O5S B2523069 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 341964-78-1](/img/structure/B2523069.png)
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical with the molecular formula C19H18Cl2F3N3O5S . It is used in various applications and can be purchased from chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an anilino group, a sulfonyl group, and a trifluoromethyl group . These groups contribute to the compound’s reactivity and properties.Scientific Research Applications
Sulfonamides: Diverse Applications and Antitumor Activity
Sulfonamides have a broad range of clinical applications, from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. Recent patents and scientific investigations have expanded their utility to include novel drugs with significant antitumor activities. Compounds like apricoxib and pazopanib, which contain sulfonamide moieties, show promise in cancer treatment due to their mechanisms of action involving multi-targeted receptor tyrosine kinase inhibition and COX2 inhibition. These developments indicate a continued interest in sulfonamides for their versatile therapeutic potential and underline the importance of novel sulfonamide derivatives in future drug discovery efforts (Carta, Scozzafava, & Supuran, 2012).
Advanced Oxidation Processes for Organic Pollutant Degradation
Advanced oxidation processes (AOPs) are an area of intense research for the degradation of recalcitrant organic pollutants, including acetaminophen and sulfamethoxazole. These processes involve the generation of reactive species that can efficiently break down contaminants into less harmful by-products. The compound could theoretically participate in such processes either as a target of degradation or as a catalyst/modifier, highlighting the importance of understanding chemical reactivity and degradation pathways in environmental applications. Studies on AOPs provide insights into the degradation mechanisms, by-products, and potential environmental impacts of various organic compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022); (Prasannamedha & Kumar, 2020).
Enzymatic Treatment of Pollutants
The enzymatic approach for the treatment of various organic pollutants is gaining popularity due to its specificity and efficiency. Enzymes, in the presence of redox mediators, can enhance the degradation rates of stubborn compounds by expanding the range of substrates they can act upon. This method underscores the potential application of the chemical , either as a substrate for enzymatic degradation or as part of a redox mediator system, emphasizing the role of biochemistry in environmental remediation efforts (Husain & Husain, 2007).
Properties
IUPAC Name |
2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2F3N2O5S/c1-11(2)32-17-8-16(14(21)7-15(17)22)27-19(29)10-33(30,31)9-18(28)26-13-5-3-4-12(6-13)20(23,24)25/h3-8,11H,9-10H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSDYDPTVDRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2522986.png)
![5-Benzyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2522988.png)
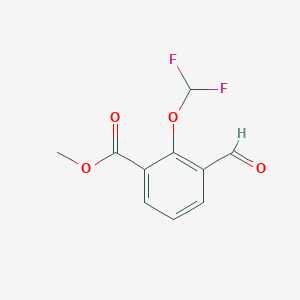

![2-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2522993.png)
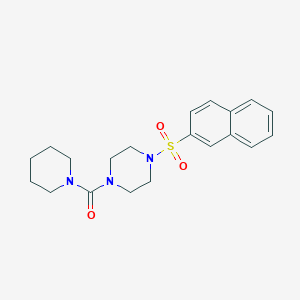
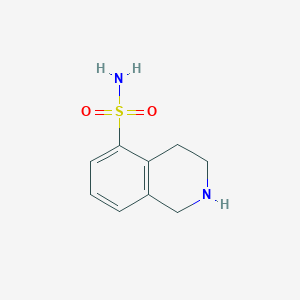
![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2523000.png)
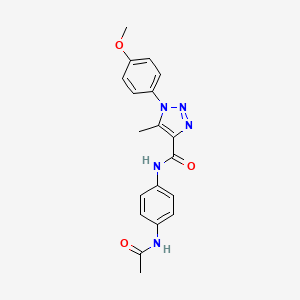
![2-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523002.png)
